molecular formula C19H22ClN3O B251109 4-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]benzamide

4-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]benzamide

Cat. No.: B251109
M. Wt: 343.8 g/mol
InChI Key: MZHHQHDJNHIRME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]benzamide, also known as CEP-1347, is a small molecule inhibitor that has been widely used in scientific research. It was initially developed as a potential treatment for Parkinson's disease, but its use has expanded to other areas of research due to its mechanism of action.

Mechanism of Action

4-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]benzamide acts as an inhibitor of the c-Jun N-terminal kinase (JNK) signaling pathway. JNK is a protein kinase that is involved in cellular stress responses and apoptosis. By inhibiting JNK, this compound can prevent neuronal cell death and promote cell survival in conditions of oxidative stress and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines and increase the expression of anti-inflammatory cytokines. It can also increase the expression of neurotrophic factors, which promote neuronal survival and growth. Additionally, this compound can increase the activity of antioxidant enzymes, which can protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One advantage of using 4-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]benzamide in lab experiments is its specificity for the JNK pathway. This allows researchers to study the effects of JNK inhibition without affecting other signaling pathways. Additionally, this compound has been shown to be effective in animal models of neurodegenerative diseases, which makes it a useful tool for studying these conditions.
One limitation of using this compound is its potential toxicity. While it has been shown to be safe in animal studies, its effects in humans are not fully understood. Additionally, its mechanism of action may not be relevant in all conditions, which limits its applicability in certain research areas.

Future Directions

For the use of 4-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]benzamide include studying its use in combination with other agents and in other areas of research.

Synthesis Methods

The synthesis of 4-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]benzamide involves several steps, including the reaction of 4-chloro-2-nitroaniline with 4-(4-ethylpiperazin-1-yl)aniline, followed by reduction with tin(II) chloride to form this compound. The final product is then purified through recrystallization.

Scientific Research Applications

4-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]benzamide has been extensively used in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, stroke, and traumatic brain injury. It has also been studied for its potential therapeutic effects in Alzheimer's disease, Huntington's disease, and amyotrophic lateral sclerosis.

Properties

Molecular Formula

C19H22ClN3O

Molecular Weight

343.8 g/mol

IUPAC Name

4-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]benzamide

InChI

InChI=1S/C19H22ClN3O/c1-2-22-11-13-23(14-12-22)18-9-7-17(8-10-18)21-19(24)15-3-5-16(20)6-4-15/h3-10H,2,11-14H2,1H3,(H,21,24)

InChI Key

MZHHQHDJNHIRME-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

CCN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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